Product packaging for 3-Ethoxyazetidine-3-carboxylic acid(Cat. No.:CAS No. 1524708-16-4)

3-Ethoxyazetidine-3-carboxylic acid

Cat. No.: B2755893
CAS No.: 1524708-16-4
M. Wt: 145.158
InChI Key: RLENEUIXGITAMT-UHFFFAOYSA-N
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Description

3-Ethoxyazetidine-3-carboxylic acid is a pharmaceutically relevant building block belonging to the class of azetidine-based carboxylic acids. These constrained small-ring structures are of significant interest in medicinal chemistry and drug discovery for creating novel bioactive molecules . Azetidine carboxylic acids are recognized as valuable synthetic intermediates. For instance, the parent compound, azetidine-3-carboxylic acid, is used as a non-cleavable ADC linker in the synthesis of antibody-drug conjugates (ADCs) and as an alkyl chain-based PROTAC linker for the development of PROTACs (Proteolysis Targeting Chimeras) . The structural motif of a functionalized azetidine is a key feature in many biologically active compounds and is a valuable scaffold for the synthesis of conformationally constrained amino acid derivatives, which are useful in foldamer research and for exploring molecular recognition . As a carboxylic acid, this compound can undergo various classic reactions such as amidation and esterification to form covalent bonds essential for constructing complex molecules . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO3 B2755893 3-Ethoxyazetidine-3-carboxylic acid CAS No. 1524708-16-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxyazetidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-2-10-6(5(8)9)3-7-4-6/h7H,2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLENEUIXGITAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CNC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Chemical Transformations of 3 Ethoxyazetidine 3 Carboxylic Acid Derivatives

Reactions Involving the Azetidine (B1206935) Ring Nitrogen

The nitrogen atom of the azetidine ring in derivatives of 3-ethoxyazetidine-3-carboxylic acid is a nucleophilic center and can readily undergo a variety of chemical transformations, most notably N-alkylation and N-acylation. These reactions are crucial for introducing diversity and modulating the physicochemical properties of the molecule.

N-Alkylation: The secondary amine of the azetidine ring can be alkylated using various alkylating agents. For instance, a convenient and practical method for the N-alkylation of amines has been achieved using carboxylic acids in the presence of molecular hydrogen and a ruthenium/triphos complex as a catalyst. sci-hub.secommonorganicchemistry.com This method offers a green alternative for the synthesis of a broad range of N-alkylated secondary and tertiary amines in good to excellent yields. sci-hub.se While specific examples for this compound are not extensively documented, the general applicability of this method to various amines suggests its potential utility. epo.org

N-Acylation: The azetidine nitrogen can also be acylated to form amides. This is a common strategy, often employed to install a protecting group or to introduce a specific functional moiety. Direct N-acylation of indoles with carboxylic acids has been achieved using boric acid as a catalyst. libretexts.org More generally, amide bond formation is frequently accomplished using coupling reagents that activate the carboxylic acid. nih.govresearchgate.netrsc.org For instance, a one-pot reaction using 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) and di-tert-butyl dicarbonate (B1257347) (Boc₂O) has been developed for the efficient formation of amide bonds with low-reactivity nitrogen-containing heterocycles. ekb.eg The use of metal hydrogen sulfates as catalysts for the N-acylation of sulfonamides with acid chlorides and anhydrides has also been reported. stackexchange.com

Transformations of the Carboxylic Acid Moiety (e.g., esterification, amidation)

The carboxylic acid group at the 3-position of the azetidine ring is a versatile handle for a variety of chemical modifications, primarily through esterification and amidation reactions. These transformations allow for the coupling of the azetidine scaffold to other molecules of interest.

Esterification: The carboxylic acid can be converted to its corresponding ester through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic method. magtech.com.cngoogle.com The reaction is an equilibrium process, and using the alcohol as a solvent can drive the reaction towards the ester product. magtech.com.cn For more sensitive substrates or to achieve higher yields under milder conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP) are often employed. rsc.org This method is effective for the esterification of carboxylic acids with alcohols under non-acidic conditions. rsc.org Hydrolysis of the resulting esters, either under acidic or basic conditions, can regenerate the carboxylic acid. libretexts.orgucalgary.calibretexts.orgchemguide.co.uk Alkaline hydrolysis, or saponification, is often preferred as it is an irreversible reaction. libretexts.orgchemguide.co.uk

Amidation: The formation of an amide bond by coupling the carboxylic acid with an amine is a cornerstone of medicinal chemistry. nih.govresearchgate.net Direct thermal amidation by heating a carboxylic acid and an amine is possible but often requires harsh conditions and can be inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. stackexchange.com Therefore, a wide array of coupling reagents have been developed to facilitate this transformation under milder conditions. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or DMAP are commonly used to activate the carboxylic acid for nucleophilic attack by the amine. nih.gov Borate esters have also emerged as simple and effective catalysts for the direct amidation of carboxylic acids. researchgate.net

Table 1: Examples of Amidation Reactions of Carboxylic Acids This table presents general examples of amidation reactions and does not specifically feature this compound due to a lack of specific literature data.

Carboxylic AcidAmineCoupling Reagent/ConditionsProductYield (%)Reference
3-Phenylpropionic acidMorpholinep-xylene, refluxN-(Morpholino)-3-phenylpropionamide94 rsc.org
3-Phenylpropionic acidPentylamineToluene, refluxN-(Pentyl)-3-phenylpropionamide94 rsc.org
Boc-prolineBiphenylamineEDC, DMAP, HOBt, DIPEABoc-Pro-NHPh₂75 nih.gov
NaproxenBoc-piperidine-4-amineEDC, DMAP, HOBt, DIPEANaproxen-amide derivative70 nih.gov

Reactivity of the Ethoxy Substituent

The ethoxy group at the 3-position is an ether linkage. Ether cleavage is a well-known transformation in organic chemistry, typically requiring strong acidic conditions. chemistrysteps.comnih.govlibretexts.orglibretexts.org The most common reagents for ether cleavage are strong hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI). chemistrysteps.comlibretexts.org The reaction proceeds via protonation of the ether oxygen to form a good leaving group (an alcohol), which is then displaced by the halide nucleophile in either an Sₙ1 or Sₙ2 fashion, depending on the nature of the alkyl groups. chemistrysteps.comlibretexts.orglibretexts.org

Ring-Opening and Ring-Expansion Reactions of Azetidine Derivatives

The inherent ring strain of the four-membered azetidine ring makes it susceptible to ring-opening and ring-expansion reactions, providing pathways to more complex acyclic and larger heterocyclic structures. rsc.org

Ring-Opening Reactions: Nucleophilic ring-opening of azetidines is a common transformation, often requiring activation of the azetidine nitrogen, for example, by forming an azetidinium salt. magtech.com.cnmdpi.com The regioselectivity of the ring-opening is influenced by the substituents on the ring. For azetidines with unsaturated substituents at the 2-position, the C-N bond adjacent to the unsaturated group is often cleaved due to stabilization of the transition state. magtech.com.cn In the absence of such directing groups, nucleophilic attack typically occurs at the less sterically hindered carbon adjacent to the nitrogen. magtech.com.cn For instance, treatment of 3-bromoazetidine-3-carboxylic acid esters with nucleophiles like potassium cyanide, sodium azide, or potassium phenoxide leads to the corresponding 3-substituted azetidine-3-carboxylic acid esters via nucleophilic substitution rather than ring opening, highlighting the stability of the ring under these conditions. rsc.org

Ring-Expansion Reactions: Azetidines can undergo ring expansion to form five-membered rings like pyrrolidines. rsc.orgnih.gov For example, treatment of an N-acyl azetidine with a diazo compound in the presence of a copper catalyst can lead to a one-carbon ring expansion via a nih.govimperial.ac.uk-Stevens rearrangement. nih.gov Similarly, acid-mediated ring-expansion of 2,2-disubstituted azetidines has been reported. imperial.ac.uk The reaction of cis-2-(2-bromo-1,1-dimethylethyl)azetidines with a silver salt in DMSO at elevated temperatures resulted in the formation of 5,5-dimethylpiperidin-4-ones, demonstrating a ring expansion to a six-membered ring. rsc.org

Explorations in Heterocyclic Chemistry and Reaction Mechanisms

Derivatives of this compound serve as valuable building blocks in the synthesis of more complex heterocyclic systems. The functional groups present on the scaffold allow for a variety of synthetic manipulations.

The synthesis of new heterocyclic amino acid derivatives containing the azetidine ring has been achieved through aza-Michael addition of NH-heterocycles to methyl 2-(N-Boc-azetidin-3-ylidene)acetate. nih.govmdpi.com This approach provides access to functionalized 3-substituted 3-(acetoxymethyl)azetidines. nih.govmdpi.com Furthermore, the resulting products can be diversified through reactions such as Suzuki-Miyaura cross-coupling. nih.gov

The synthesis of 2-oxoazetidine-3-carboxylic acid derivatives (β-lactams) has been accomplished via a thermally promoted Wolff rearrangement of diazotetramic acids in the presence of nucleophiles. nih.govbeilstein-journals.org This method allows for the introduction of various substituents at the exocyclic carbonyl group. nih.govbeilstein-journals.org The resulting benzyl (B1604629) esters can be converted to the corresponding carboxylic acids by hydrogenolysis. nih.govbeilstein-journals.org

The mechanism of many reactions involving carboxylic acid derivatives, such as esterification and amidation, proceeds through a nucleophilic acyl substitution pathway involving a tetrahedral intermediate. pressbooks.pubyoutube.comslideshare.net The reactivity of the carboxylic acid derivative is largely dependent on the nature of the leaving group attached to the acyl carbon. pressbooks.pub

Stereochemical Aspects in Azetidine 3 Carboxylic Acid Chemistry

Analysis of Stereoisomeric Forms and Their Implications

The C3 carbon of 3-ethoxyazetidine-3-carboxylic acid is a stereocenter, leading to the existence of two enantiomers: (R)-3-ethoxyazetidine-3-carboxylic acid and (S)-3-ethoxyazetidine-3-carboxylic acid. These enantiomers are non-superimposable mirror images of each other and can exhibit distinct biological activities. The synthesis of 3-substituted azetidine-3-carboxylic acids often results in a racemic mixture, a 50:50 mixture of both enantiomers. libretexts.org

The development of stereoselective synthetic routes is crucial for accessing enantiomerically pure forms of these compounds. For instance, stereocontrolled synthetic strategies have been developed for various 3-substituted azetidinic amino acids. arkat-usa.org These methods often employ chiral auxiliaries or catalysts to direct the stereochemical outcome of the reaction. One approach involves the stereoselective intramolecular anionic alkylation of amino chlorides derived from β-amino alcohols. arkat-usa.org Another method involves the thermal isomerization of aziridines to produce 3-bromoazetidine-3-carboxylic acid derivatives, which can then be further functionalized. rsc.org The synthesis of all four stereoisomers of carbapenam-3-carboxylic acid methyl ester highlights the importance of stereodivergent routes to access all possible stereoisomers. unirioja.es

The specific stereoisomer of an azetidine (B1206935) derivative can significantly influence its biological activity. For example, the stereochemical configuration of an azetidine-containing compound was found to be critical for its antimalarial activity. sci-hub.se This underscores the necessity of analyzing and controlling the stereochemistry of these molecules for their application in medicinal chemistry.

Table 1: Synthetic Approaches to Stereochemically Defined Azetidine-3-carboxylic Acid Derivatives

Synthetic StrategyDescriptionKey Features
Asymmetric HydrogenationMetal-catalyzed asymmetric reduction of unsaturated carboxylic acid precursors.Allows for the synthesis of a library of 2-azetidinylcarboxylic acids. acs.org
Anionic Intramolecular AlkylationStereoselective anionic intramolecular alkylation of amino chlorides.Provides access to 2,3-cis-disubstituted azetidinic amino acids. arkat-usa.org
Thermal IsomerizationIsomerization of aziridines to form 3-bromoazetidine-3-carboxylic acid derivatives.Kinetically favored aziridines are transformed into thermodynamically more stable azetidines. rsc.orgresearchgate.net
[3+1]-CycloadditionAsymmetric copper(I)-catalyzed imido-ylide [3+1]-cycloaddition with metallo-enolcarbenes.Leads to the formation of chiral tetrasubstituted azetidines. nih.gov

Chiral Recognition and Separation Methodologies

Given that the synthesis of this compound may yield a racemic mixture, effective methods for chiral recognition and separation are essential to obtain the individual enantiomers. The process of separating a racemate into its constituent enantiomers is known as resolution. libretexts.org

One common method for resolving chiral carboxylic acids is through the formation of diastereomeric salts. libretexts.org This involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization. libretexts.org Once separated, the individual enantiomers of the carboxylic acid can be recovered by treating the diastereomeric salts with a strong acid. libretexts.org

Chiral chromatography is another powerful technique for the separation of enantiomers. americanpharmaceuticalreview.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their differential retention and separation. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a widely used method for the analytical and preparative separation of chiral compounds. americanpharmaceuticalreview.comtcichemicals.com For instance, polysaccharide-based chiral stationary phases, such as those derived from amylose (B160209) and cellulose, have proven effective for the separation of a wide range of chiral compounds, including carboxylic acids. google.com The choice of mobile phase, including the use of acidic modifiers, is critical for achieving optimal separation. americanpharmaceuticalreview.comgoogle.com

Combinatorial approaches have also been employed to develop new chiral selectors for stationary phases. Libraries of potential chiral selectors can be synthesized and screened for their enantioselectivity. acs.org

Table 2: Chiral Separation Techniques for Carboxylic Acids

Separation MethodPrincipleAdvantages
Diastereomeric Salt FormationReaction with a chiral resolving agent to form diastereomers, which are then separated based on different physical properties. libretexts.orgCan be used for large-scale separations. google.com
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase. americanpharmaceuticalreview.comHigh resolution, applicable for both analytical and preparative scales. tcichemicals.com
Capillary ElectrophoresisSeparation in a capillary based on differences in electrophoretic mobility in the presence of a chiral selector. americanpharmaceuticalreview.comHigh efficiency, rapid analysis, low sample consumption. americanpharmaceuticalreview.com

Influence of Stereochemistry on Molecular Interactions in Designed Systems

The stereochemistry of azetidine-3-carboxylic acids has a profound impact on their molecular interactions, particularly when incorporated into larger systems such as peptides or drug molecules. The constrained four-membered ring of the azetidine moiety imposes specific conformational preferences, and the orientation of the substituent at the C3 position, determined by its stereochemistry, further dictates how the molecule interacts with its biological target. researchgate.net

In drug design, the precise stereochemistry of a molecule is often critical for its therapeutic effect. The differential interaction of enantiomers with chiral biological macromolecules, such as enzymes and receptors, can lead to significant differences in their pharmacological and toxicological profiles. americanpharmaceuticalreview.com For example, the development of potent antimalarial compounds containing an azetidine core has highlighted the crucial role of stereochemistry in their activity. sci-hub.senih.gov The specific spatial arrangement of the functional groups, dictated by the stereocenters, determines the complementarity of the drug molecule with its binding site.

The study of stereochemically pure isomers of this compound and its derivatives is therefore essential for understanding their structure-activity relationships and for the rational design of new therapeutic agents.

Conformational Analysis and Theoretical Investigations of 3 Ethoxyazetidine 3 Carboxylic Acid

Computational Methodologies for Conformational Studies

To elucidate the three-dimensional structure and dynamic behavior of 3-Ethoxyazetidine-3-carboxylic acid, a suite of computational methods is employed. These theoretical approaches provide deep insights into the molecule's preferred shapes and electronic properties, which are crucial for understanding its potential interactions with biological targets.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and geometry of molecules. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G**, are employed to determine the optimized geometries of various possible conformers. researchgate.netresearchgate.net These calculations can accurately predict bond lengths, bond angles, and dihedral angles, revealing the most stable three-dimensional arrangement of the atoms. Recent studies have demonstrated the utility of DFT in building extensive descriptor libraries for molecules containing carboxylic acid functionalities, which can accelerate the discovery of new chemical entities. nih.govrsc.orgchemrxiv.org The method is also adept at analyzing the electronic properties that dictate reactivity, such as the distribution of electron density and the energies of frontier molecular orbitals. researchgate.net

While DFT provides a static picture of stable conformers, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. nih.gov MD simulations can model the freezing of ring-puckering motions in azetidinium cations, a phenomenon observed near room temperature. nih.gov For a molecule like this compound, MD simulations can explore the conformational landscape by simulating the movement of atoms under a given force field. This approach is particularly useful for understanding the flexibility of the ethoxy group and the puckering of the azetidine (B1206935) ring, which can create a complex energy surface with multiple local minima. These simulations provide insights into how the molecule might adapt its shape upon interacting with other molecules, such as a biological receptor.

Quantum mechanical (QM) methods are fundamental to understanding the electronic characteristics of this compound. bohrium.com Techniques such as Hartree-Fock (RHF) calculations and more advanced methods like CASSCF/CASPT2 can be used to analyze the electronic distribution and orbital energies. bohrium.comsmu.edu These approaches are crucial for studying processes like photo-oxidation or reduction by examining redox properties. nih.gov For instance, QM studies on similar azetidine derivatives have shown that electron transfer processes can significantly impact the energetics of ring-opening reactions. nih.gov Analysis of the molecular electrostatic potential (MEP) surface, derived from QM calculations, helps identify the electrophilic and nucleophilic sites on the molecule, which are key determinants of its intermolecular interaction patterns. researchgate.netmdpi.com

Analysis of Ring Puckering and Conformational Landscapes

Theoretical studies on the parent azetidine molecule have determined a puckering angle of approximately 35 degrees. smu.edu The presence of substituents can alter this angle and the preferred orientation (axial vs. equatorial) of the N-H bond or, in this case, the lone pair on the nitrogen. Computational studies on fluorinated azetidines have shown that electrostatic interactions between substituents and the ring nitrogen can even cause the ring to invert its pucker. researchgate.net For this compound, the interplay between the steric bulk of the ethoxy group and the potential for intramolecular hydrogen bonding involving the carboxylic acid will dictate the preferred puckered state and the rotational barriers of the side chains. The resulting conformational landscape is likely to feature distinct energy minima corresponding to different ring puckering states and side-chain orientations.

Theoretical Insights into Ring Strain and Rigidity of the Azetidine Core

The azetidine ring possesses significant ring-strain energy, calculated to be around 25.2-25.4 kcal/mol. researchgate.netresearchgate.netrsc.org This value is comparable to that of highly strained rings like cyclobutane (B1203170) and aziridine (B145994) and is substantially higher than that of five- or six-membered rings like pyrrolidine (B122466) or piperidine. researchgate.netresearchgate.net This high ring strain is a defining characteristic, endowing the azetidine scaffold with a high degree of molecular rigidity. researchgate.netresearchgate.net

While the strain makes the ring more reactive to certain ring-opening reactions, it also provides a stable and predictable conformational scaffold. researchgate.netacs.org Computational methods, such as isodesmic reactions calculated at the DFT level, can be used to quantify the heat of formation and strain energy. researchgate.net The rigidity of the azetidine core in this compound means that the relative orientation of the ethoxy and carboxylic acid groups is well-defined in three-dimensional space. This constrained geometry is a desirable feature in drug design, as it can reduce the entropic penalty upon binding to a target protein.

Table 1: Comparative Ring Strain Energies of Cyclic Amines
CompoundRing SizeRing Strain Energy (kcal/mol)
Aziridine326.7 - 27.7
Azetidine425.2 - 25.4
Pyrrolidine55.4 - 5.8
Piperidine6~0

Data sourced from multiple theoretical and review articles on heterocycle chemistry. researchgate.netresearchgate.netrsc.org

Impact of Constrained Conformation on Intermolecular Interactions in Designed Scaffolds

The rigid, non-planar structure of the azetidine ring has profound implications for how this compound can interact with other molecules, particularly in the context of designing scaffolds for biological activity. The constrained conformation orients the functional groups—the carboxylic acid (a hydrogen bond donor and acceptor), the ethoxy group (a hydrogen bond acceptor), and the ring nitrogen (a hydrogen bond acceptor and basic center)—in specific spatial arrangements.

This pre-organization can enhance binding affinity to a biological target by reducing the entropic cost of adopting a bioactive conformation. nih.gov Computational studies on related systems, such as peptides containing L-azetidine-2-carboxylic acid, have shown that while the azetidine ring introduces conformational constraints, it can also lead to different preferences compared to its proline analogue. nih.gov The nature of these constraints can steer physicochemical properties, which in turn can modulate the strength of hydrogen bonding in base-pairing or receptor-ligand interactions. diva-portal.org The defined three-dimensional geometry allows for the precise placement of key interacting groups, making the this compound scaffold a predictable and valuable building block for creating molecules with tailored intermolecular binding properties. frontiersin.org Hirshfeld surface analysis, a computational tool, can be used to visualize and quantify the intermolecular contacts, revealing the importance of hydrogen bonding in the crystal packing of similar carboxylic acid-containing structures.

Table 2: Predicted Geometrical Parameters for a Puckered Azetidine Ring (Representative Data)
ParameterValue
Puckering Angle (φ)~35°
C-N Bond Length~1.48 Å
C-C Bond Length~1.55 Å
C-N-C Angle~87°
C-C-C Angle~88°

Note: These are generalized values for a parent azetidine ring based on theoretical calculations; specific values for this compound would require dedicated DFT optimization. smu.edu

Applications As Molecular Scaffolds and Building Blocks in Advanced Chemical Synthesis

Integration into Peptidomimetics and Constrained Peptide Architectures

The rigid azetidine (B1206935) ring of 3-ethoxyazetidine-3-carboxylic acid and its analogues serves as an excellent scaffold for creating peptidomimetics, which are molecules that mimic the structure and function of natural peptides but often possess improved stability and bioavailability.

Mimicking Peptide Secondary Structures : Conformationally constrained amino acids, such as azetidine-3-carboxylic acid derivatives, are crucial for designing mimics of specific peptide secondary structures like β-turns and helices. nih.govnih.gov By replacing natural amino acids with these rigid surrogates, chemists can study the relationship between a peptide's conformation and its biological activity. nih.gov The constrained nature of the azetidine ring reduces the conformational flexibility of the peptide backbone, which can be advantageous for enhancing binding to biological targets. acs.org

Proline and β-Proline Analogues : Azetidine-3-carboxylic acid is considered a conformationally constrained analogue of β-proline. mdpi.com This mimicry allows for its incorporation into peptide sequences to induce specific turns and folds. For instance, azetidine-3-carboxylic acid derivatives have been successfully used in the synthesis of analogues of endomorphins, which are endogenous opioid peptides. mdpi.comnih.govacs.org This substitution can lead to peptides with altered receptor selectivity and improved metabolic stability.

Novel Peptide Folds : The incorporation of N-substituted 3-aminoazetidine-3-carboxylic acids, which are structurally related to the title compound, can induce novel conformational features in peptides. researchgate.net Studies have shown that these residues can act as β-turn inducers and participate in unique main-chain-to-side-chain hydrogen bonds, offering new possibilities for designing foldamers—artificial oligomers that adopt predictable, protein-like structures. researchgate.net The stereoselective synthesis of related diazetidine-3-carboxylic acid derivatives further expands the toolkit for creating novel peptidomimetic building blocks with controlled stereochemistry. rsc.orgljmu.ac.uknih.gov

Application in PeptidomimeticsStructural Role of Azetidine RingExample/Analogue
Mimicking Secondary StructuresReduces conformational flexibility, induces turns. nih.govacs.orgGeneral use of azacycloalkane amino acids as probes. nih.gov
β-Proline AnalogueActs as a constrained surrogate for β-proline. mdpi.comIncorporation into endomorphin tetrapeptides. mdpi.comacs.org
Foldamer DesignInduces β-turns and novel hydrogen bonding patterns. researchgate.netN-substituted 3-aminoazetidine-3-carboxylic acids. researchgate.net

Utility in the Construction of Complex Heterocyclic Systems

The strained four-membered ring of this compound makes it a reactive intermediate that can be transformed into a variety of more complex heterocyclic structures. researchgate.net This reactivity is harnessed in several synthetic strategies.

Fused, Bridged, and Spirocyclic Systems : Densely functionalized azetidine rings are versatile platforms for generating skeletal diversity. acs.orgnih.gov Through intramolecular reactions, they can be converted into fused systems like tetrahydroquinolines or bridged structures such as diazabicyclo[3.1.1]heptanes. acs.orgresearchgate.net Furthermore, functionalization at the C3 position allows for the construction of novel spirocyclic azetidines, which are of significant interest in medicinal chemistry due to their three-dimensional nature. acs.orgnih.govnih.gov

Ring Transformation and Expansion : The azetidine ring can undergo transformations into other heterocyclic systems. For example, thermal isomerization of related aziridines can yield 3-bromoazetidine-3-carboxylic acid derivatives, which can then be functionalized through nucleophilic substitution. nih.govrsc.org The azetidine scaffold also serves as a precursor for other heterocycles through ring-opening or cycloaddition reactions. rsc.org

β-Lactam Synthesis : Derivatives of azetidine-3-carboxylic acid can be used to synthesize 2-oxoazetidine-3-carboxylic acid derivatives, which contain the medicinally important β-lactam (azetidin-2-one) scaffold. nih.govbeilstein-journals.orgbeilstein-journals.org One approach involves the thermally promoted Wolff rearrangement of diazotetramic acids, which generates a reactive ketene (B1206846) intermediate that can be trapped by various nucleophiles to afford a diverse library of β-lactams. nih.govbeilstein-journals.orgbeilstein-journals.org

Synthetic StrategyResulting Heterocyclic SystemKey Reaction Type
Scaffold DiversificationFused, bridged, and spirocyclic systems. acs.orgnih.govIntramolecular cyclization, Buchwald/Hartwig coupling. acs.org
Ring IsomerizationFunctionalized azetidines. nih.govrsc.orgThermal isomerization of aziridines. nih.govrsc.org
β-Lactam Formation2-Oxoazetidine-3-carboxylic acid derivatives. nih.govbeilstein-journals.orgThermally promoted Wolff rearrangement. nih.govbeilstein-journals.orgbeilstein-journals.org

Role in the Design of Molecular Probes for Chemical Biology Research

Molecular probes are essential tools for studying biological systems. The incorporation of unique chemical handles, like this compound, into larger molecules allows for the investigation of complex biological processes.

Conformationally Constrained Probes : Azetidine-based amino acids can be used as conformationally constrained probes to investigate the structure-activity relationships of peptides and proteins. nih.gov By replacing a natural amino acid with a rigid analogue, researchers can probe the conformational requirements for biological activity.

Unnatural Amino Acid Incorporation : Methodologies exist for the site-specific incorporation of unnatural amino acids (UAAs) into proteins, effectively "expanding the genetic code". acs.org A compound like this compound, once appropriately modified for biological synthesis, could be incorporated into a protein of interest. This would introduce a unique chemical group that can serve as a probe for studying protein structure, dynamics, and ligand binding, for instance, via NMR spectroscopy. acs.org

Revealing Druggable Pockets : The use of chemical probes that covalently modify specific amino acid residues on a protein can help identify previously unknown binding sites or "druggable pockets". frontiersin.org While not a reactive probe itself, the azetidine scaffold can be functionalized to create such probes. The preferential modification of a specific site can provide valuable information for the design of novel inhibitors. frontiersin.org

Development of Diverse Compound Libraries Incorporating the Azetidine-3-carboxylic Acid Motif

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and drug discovery. bham.ac.uk The azetidine-3-carboxylic acid scaffold is an excellent starting point for building such libraries due to its functional handles and rigid core.

CNS-Focused Libraries : Researchers have synthesized and profiled large collections of azetidine-based scaffolds to generate libraries of lead-like molecules specifically targeting the central nervous system (CNS). acs.orgnih.govresearchgate.net One notable example is the solid-phase synthesis of a 1976-membered library of spirocyclic azetidines. acs.orgnih.gov These libraries are designed with physicochemical properties, such as appropriate molecular weight, lipophilicity, and polar surface area, that are favorable for CNS penetration. enamine.net

Access to Structural Diversity : The functional groups on the azetidine ring (the nitrogen atom and the carboxylic acid) allow for straightforward diversification. acs.orgnih.gov For example, a densely functionalized azetidine nitrile was used as a common intermediate to access a wide variety of fused, bridged, and spirocyclic ring systems. acs.orgnih.gov Similarly, methods for the synthesis of 2-oxoazetidine-3-carboxylic acid derivatives allow for the easy variation of substituents by using different nucleophiles, providing access to structurally diverse libraries of medically relevant β-lactams. beilstein-journals.orgbeilstein-journals.org

Scaffold-Based Library Design : The azetidine core acts as a rigid scaffold upon which various substituents can be placed in a well-defined spatial arrangement. rsc.org This approach allows for the systematic exploration of the chemical space around the core structure. rsc.orgnih.gov The synthesis of libraries based on azetidine-3-carboxylic acid esters has been reported as a means to generate compounds with potential biological activities, such as bronchodilating or antibacterial effects. rsc.org

Library TypeScaffold FeatureExample
CNS-Focused LibrarySpirocyclic, fused, and bridged azetidines. acs.orgnih.govenamine.netA 1976-membered library of spirocyclic azetidines. acs.orgnih.gov
Diverse HeterocyclesFunctionalized β-lactam core. beilstein-journals.orgbeilstein-journals.orgLibraries of 2-oxoazetidine-3-carboxylic acid amides and esters. beilstein-journals.orgbeilstein-journals.org
Bioactive Compounds3-Substituted azetidine-3-carboxylate esters. rsc.orgLibrary of potential bronchodilating and anti-inflammatory drugs. rsc.org

Applications in Advanced Synthetic Strategies for Complex Molecule Assembly

The unique reactivity and defined stereochemistry of azetidine derivatives make them valuable components in sophisticated synthetic strategies for assembling complex molecules.

Building Block for Bioactive Analogues : Azetidine carboxylic acids are employed as building blocks in the synthesis of complex bioactive peptide analogues. For example, a 3-aryl-azetidine-3-carboxylic acid was used as a key component in the multi-step synthesis of a novel analogue of endomorphin, an endogenous neurotransmitter. acs.org This demonstrates the utility of the scaffold in constructing molecules with potential therapeutic applications.

Versatile Synthon for Heterocycles : The azetidine ring is a versatile synthon that can be elaborated into more complex structures. rsc.org Ring transformations through nucleophilic ring-opening, cycloadditions, and rearrangements make them highly valuable in organic synthesis. rsc.org For instance, they can be used as precursors for functionalized piperidines, which are another important class of bioactive heterocycles. rsc.org

Rapid Access to Functionalized Building Blocks : Efficient synthetic routes have been developed to produce functionalized azetidine building blocks. A two-step process involving a catalytic Friedel-Crafts reaction followed by mild oxidative cleavage provides rapid access to 3-aryl-azetidine-3-carboxylic acids. nih.govresearchgate.net These products are suitable for further derivatization, streamlining the assembly of complex molecules for medicinal chemistry programs. nih.govacs.orgresearchgate.net

Constrained Scaffolds for Scaffold-Based Drug Discovery Research (as intermediates for drug candidates)

The rigid, three-dimensional structure of the azetidine ring is a highly desirable feature in modern drug discovery. researchgate.net Replacing more flexible or "flat" aromatic rings with scaffolds like this compound can significantly improve the properties of a drug candidate.

Bioisosteric Replacement : The azetidine scaffold can serve as a bioisostere for other chemical groups, such as gem-dimethyl groups or larger rings like piperidines. This substitution can help to optimize ligand-receptor interactions while maintaining or improving the drug-like properties of the molecule. The constrained nature of the azetidine ring provides a defined vector for substituents, allowing for precise positioning within a receptor's binding pocket. rsc.orgnih.gov

Foundation for Novel Drug Candidates : Azetidine carboxylic acids are important scaffolds for building a wide range of biologically active compounds. mdpi.comresearchgate.net They are found in numerous drug candidates developed over the last decade, including anticancer and antibacterial agents. researchgate.net Their role as intermediates allows for the synthesis of diverse analogues, which is a key step in lead optimization. For instance, spirocyclic amino acids derived from azetidinones were incorporated into the structure of the anesthetic drug Bupivacaine, resulting in analogues with higher activity and lower toxicity. researchgate.net

Future Research Directions for 3 Ethoxyazetidine 3 Carboxylic Acid Chemistry

Development of Novel and More Efficient Synthetic Strategies

Current synthetic routes to 3-ethoxyazetidine-3-carboxylic acid and its derivatives may be multi-step or lack high efficiency. Future research should prioritize the development of more streamlined and atom-economical synthetic strategies.

One promising avenue is the exploration of novel catalytic systems. For instance, the use of transition-metal catalysts could enable direct C-H functionalization of the azetidine (B1206935) ring or facilitate novel cyclization reactions to construct the core structure more efficiently. researchgate.net The development of asymmetric catalytic methods would be particularly valuable for accessing enantiomerically pure forms of the molecule, which is often crucial for biological applications. tcichemicals.com

Furthermore, leveraging greener and more sustainable synthetic approaches will be a key focus. This could involve the use of biocatalysis, where enzymes are employed to perform specific transformations with high selectivity and under mild reaction conditions. mdpi.com Additionally, the use of neoteric solvents like deep eutectic solvents could offer environmental benefits and enhance reaction rates and selectivities. mdpi.com The development of one-pot or tandem reaction sequences, where multiple synthetic steps are performed in a single reaction vessel, would also contribute to more efficient and sustainable syntheses.

Key areas for future synthetic research include:

Asymmetric Catalysis: Developing methods for the enantioselective synthesis of this compound and its derivatives.

C-H Functionalization: Exploring catalytic methods for the direct introduction of functional groups onto the azetidine ring.

Biocatalysis: Utilizing enzymes to achieve highly selective and environmentally friendly synthetic transformations. mdpi.com

Flow Chemistry: Implementing continuous flow technologies for safer, more scalable, and efficient production.

Exploration of Unprecedented Chemical Transformations

The strained nature of the azetidine ring in this compound imparts unique reactivity that is ripe for exploration. Future research should aim to uncover and understand novel chemical transformations that are not readily accessible with more common cyclic or acyclic structures.

Ring-opening reactions of the azetidine core, triggered by various reagents or conditions, could provide access to a diverse range of functionalized acyclic amino acids. Conversely, ring-expansion strategies could be developed to transform the four-membered ring into larger, more complex heterocyclic systems. The interplay between the ethoxy and carboxylic acid groups at the C3 position offers opportunities for unique intramolecular reactions and rearrangements. For example, under specific conditions, these groups could participate in lactonization, decarboxylation, or other transformations leading to novel molecular scaffolds.

The investigation of photochemical and electrochemical reactions of this compound could also unveil new reaction pathways. acs.org These methods can often provide access to highly reactive intermediates and enable transformations that are not possible using traditional thermal methods.

Potential areas for discovering new transformations include:

Strain-Release Reactions: Investigating ring-opening and ring-expansion reactions to generate novel molecular skeletons.

Intramolecular Transformations: Exploring reactions that leverage the proximity of the ethoxy and carboxylic acid groups.

Photochemistry and Electrochemistry: Utilizing light or electricity to drive unique and selective chemical reactions. acs.org

Functional Group Interconversions: Developing novel methods to modify the ethoxy and carboxylic acid moieties to introduce further molecular diversity.

Advanced Computational Modeling for Structure-Function Relationships

Computational modeling is an increasingly powerful tool in chemical research, enabling the prediction of molecular properties and the rational design of new molecules and reactions. techscience.com For this compound, advanced computational methods can provide deep insights into its structure, reactivity, and potential interactions with biological targets.

Quantum mechanical calculations can be employed to understand the electronic structure and conformational preferences of the molecule. This information is crucial for predicting its reactivity and for designing new reactions. Molecular dynamics simulations can be used to study the behavior of the molecule in different solvent environments and to model its interactions with enzymes or receptors. mdpi.com

A key area for future computational work will be the development of accurate models to predict the structure-activity relationships (SAR) of derivatives of this compound. By systematically modifying the structure in silico and calculating the predicted biological activity, researchers can prioritize the synthesis of the most promising compounds, thereby accelerating the drug discovery process. mdpi.com Computational tools can also be used to design and optimize synthetic routes, predicting reaction outcomes and identifying the most efficient pathways. mdpi.com

Future computational studies could focus on:

Conformational Analysis: Predicting the preferred three-dimensional structures of the molecule and its derivatives.

Reactivity Prediction: Modeling reaction pathways and transition states to guide the development of new synthetic methods.

Structure-Based Drug Design: Using computational docking and molecular dynamics to predict binding affinities to biological targets.

QSAR Modeling: Developing quantitative structure-activity relationship models to guide the optimization of biological activity.

Expansion of Applications in Multifunctional Molecular Design

The unique combination of a strained ring, a carboxylic acid, and an ether linkage makes this compound a versatile building block for the design of multifunctional molecules. mdpi.com Future research will likely see its incorporation into a wide range of molecular architectures with diverse applications.

In medicinal chemistry, this compound can serve as a scaffold for the development of new therapeutic agents. The azetidine ring is a known bioisostere for other cyclic and acyclic structures, and its incorporation can lead to improved pharmacokinetic properties. beilstein-journals.orgresearchgate.net The carboxylic acid and ethoxy groups provide convenient handles for further functionalization, allowing for the synthesis of libraries of compounds for biological screening. nih.govlongdom.org

Beyond pharmaceuticals, this compound could find applications in materials science. For example, it could be used as a monomer for the synthesis of novel polymers with unique properties. Its ability to coordinate with metal ions through the carboxylic acid group also suggests its potential use in the construction of metal-organic frameworks (MOFs) with interesting catalytic or gas-sorption properties. mdpi.com

Potential application areas to be explored include:

Medicinal Chemistry: As a scaffold for the design of new drugs targeting a variety of diseases. nih.gov

Materials Science: As a monomer for the synthesis of novel polymers and as a building block for metal-organic frameworks. mdpi.com

Chemical Biology: As a tool to probe biological processes, for example, by incorporating it into peptides or other biomolecules.

Foldamer Chemistry: The constrained conformation of the azetidine ring could be exploited in the design of foldamers, which are artificial oligomers that adopt well-defined secondary structures. researchgate.net

Q & A

Q. What synthetic methodologies are recommended for 3-Ethoxyazetidine-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthetic routes often leverage multi-step functionalization of azetidine scaffolds. A plausible approach involves nucleophilic substitution of azetidine precursors with ethoxy groups under controlled alkaline conditions. Reaction temperature (0–25°C) and solvent polarity (e.g., DMF or THF) critically impact yield due to the strained azetidine ring’s sensitivity to steric and electronic effects . AI-powered retrosynthesis tools, such as those leveraging Reaxys or Pistachio databases, can predict feasible pathways by cross-referencing analogous compounds like 3-Ethoxyacrylic acid derivatives .

Q. Which analytical techniques are optimal for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the azetidine ring’s integrity and ethoxy substitution patterns. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Fourier-Transform Infrared (FTIR) spectroscopy identifies carboxylic acid (-COOH) and ether (-O-) functional groups. X-ray crystallography, though resource-intensive, resolves stereochemical ambiguities in crystalline derivatives .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use fume hoods for ventilation and wear nitrile gloves, safety goggles, and flame-retardant lab coats to prevent skin/eye contact. Avoid incompatible materials (strong acids/alkalis, oxidizing agents) to prevent hazardous decomposition . In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Emergency showers and eyewash stations must be accessible .

Advanced Research Questions

Q. How does the strained azetidine ring influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The azetidine ring’s 90° bond angles induce significant ring strain, increasing susceptibility to ring-opening reactions. Kinetic studies under varying nucleophile strengths (e.g., amines vs. thiols) reveal faster substitution at the 3-position due to steric relief. Density Functional Theory (DFT) simulations can model transition states to predict regioselectivity .

Q. What experimental strategies resolve contradictions in stability data under varying pH conditions?

  • Methodological Answer : Contradictions may arise from unaccounted variables like trace metal ions or light exposure. Design controlled stability studies using buffered solutions (pH 2–12) under inert atmospheres (N₂/Ar). Monitor degradation via HPLC-UV and LC-MS to identify breakdown products (e.g., decarboxylated derivatives) . Statistical tools like Design of Experiments (DoE) can isolate pH-dependent degradation pathways .

Q. How can computational models predict bioactivity of novel this compound derivatives?

  • Methodological Answer : Molecular docking (AutoDock Vina) and Quantitative Structure-Activity Relationship (QSAR) models correlate structural features (e.g., substituent electronegativity, ring strain) with target binding affinities. Training datasets should include azetidine-based pharmaceutical intermediates, such as those in chromene sulfonate derivatives . Machine learning platforms (e.g., DeepChem) accelerate virtual screening of derivatives for antimicrobial or enzyme-inhibitory potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.